molecular formula C24H31NO3 B8461894 Propanoic acid, 2,2-dimethyl-, (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenyl ester

Propanoic acid, 2,2-dimethyl-, (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenyl ester

Cat. No. B8461894
M. Wt: 381.5 g/mol
InChI Key: UWJGMLYYQGWFTE-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2,2-dimethyl-, (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenyl ester is a useful research compound. Its molecular formula is C24H31NO3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 2,2-dimethyl-, (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2,2-dimethyl-, (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Propanoic acid, 2,2-dimethyl-, (6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-2-naphthalenyl ester

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

[(6R)-6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C24H31NO3/c1-6-25-22-15-19(27-5)11-12-21(22)18-8-7-17-14-20(10-9-16(17)13-18)28-23(26)24(2,3)4/h9-12,14-15,18,25H,6-8,13H2,1-5H3/t18-/m1/s1

InChI Key

UWJGMLYYQGWFTE-GOSISDBHSA-N

Isomeric SMILES

CCNC1=C(C=CC(=C1)OC)[C@@H]2CCC3=C(C2)C=CC(=C3)OC(=O)C(C)(C)C

Canonical SMILES

CCNC1=C(C=CC(=C1)OC)C2CCC3=C(C2)C=CC(=C3)OC(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(2-ethylamino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol (500 mg) in tetrahydrofuran (15 ml) was added 60% sodium hydride (75 mg) under a nitrogen atmosphere, the solution was stirred for 30 minutes at room temperature, then 2,2-dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (380 mg) was added thereto on an ice bath followed by stirring for 25 minutes. A saturated aqueous solution of ammonium chloride was added thereto, the solution was stirred, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (640 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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